molecular formula C10H7NO3 B075151 3-Indoleglyoxylic acid CAS No. 1477-49-2

3-Indoleglyoxylic acid

Cat. No.: B075151
CAS No.: 1477-49-2
M. Wt: 189.17 g/mol
InChI Key: DWLVFWDCSFTDOD-UHFFFAOYSA-N
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Description

3-Indoleglyoxylic acid: is an organic compound with the molecular formula C10H7NO3. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its role in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylic acid can be synthesized through several methods. One common synthetic route involves the oxidation of indole-3-acetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium, such as acetic acid, to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3-Indoleglyoxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form indole-3-glyoxylic acid derivatives.

    Reduction: Reduction reactions can convert it into indole-3-acetic acid or other reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

    Oxidation Products: Indole-3-glyoxylic acid derivatives.

    Reduction Products: Indole-3-acetic acid.

    Substitution Products: Various substituted indole derivatives.

Scientific Research Applications

3-Indoleglyoxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reactant in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the biosynthesis of natural products and secondary metabolites in plants.

    Medicine: Research has shown its potential in the development of anticancer agents and inhibitors of specific enzymes, such as sortase A and isocitrate lyase.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-indoleglyoxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a precursor to various bioactive compounds. For example, it can be converted into indole-3-acetic acid, a plant hormone that regulates growth and development. Additionally, its derivatives have been studied for their inhibitory effects on enzymes like sortase A, which plays a role in bacterial infections.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-pyruvic acid: An intermediate in the biosynthesis of tryptophan.

    Indole-3-carboxaldehyde: A compound used in the synthesis of various indole derivatives.

Uniqueness: 3-Indoleglyoxylic acid is unique due to its specific structure and reactivity. It serves as a versatile intermediate in the synthesis of a wide range of bioactive compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9(10(13)14)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLVFWDCSFTDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074536
Record name .alpha.-oxo-Indole-3-acetic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1477-49-2
Record name Indole-3-glyoxylic acid
Source CAS Common Chemistry
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Record name Indole-3-glyoxylic acid
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Record name Indole-3-glyoxylic acid
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71954
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Record name .alpha.-oxo-Indole-3-acetic acid
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Record name Indol-3-ylglyoxylic acid
Source European Chemicals Agency (ECHA)
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Record name INDOLE-3-GLYOXALIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the chemiluminescent properties of 3-Indoleglyoxylic acid and its derivatives?

A: Research has shown that this compound and its derivatives, particularly 3-Indoleglyoxylyl chloride, exhibit chemiluminescence in alkaline conditions upon the addition of hydrogen peroxide (H₂O₂). [] This chemiluminescence is significantly stronger than that observed in 3-methylindole. Interestingly, 3-Indoleglyoxylyl chloride exhibits a lasting chemiluminescence, with emission peaking within 10 minutes and persisting for up to 25 minutes. [] This prolonged luminescence is attributed to the compound's decomposition pathways involving both dioxetane and dioxetanedione intermediates. []

Q2: Can the chemiluminescence of this compound derivatives be enhanced?

A: Yes, studies have demonstrated that the chemiluminescence of 3-Indoleglyoxylyl chloride can be enhanced by the presence of certain molecules. β-cyclodextrin and bovine serum albumin have both been shown to enhance the chemiluminescence of 3-Indoleglyoxylyl chloride. [] This suggests potential applications of these compounds in areas such as analytical chemistry and bioimaging, where enhanced chemiluminescence is beneficial for detection sensitivity.

Q3: How can this compound be used in the synthesis of other compounds?

A: this compound serves as a key building block in the synthesis of stolonines A-C, unique taurine amides isolated from the Australian marine tunicate Cnemidocarpa stolonifera. [] Specifically, it forms a conjugate with taurine, resulting in stolonine A. [] This highlights the potential of this compound as a precursor in natural product synthesis and its relevance in exploring new bioactive compounds from marine sources.

Q4: How does the structure of this compound relate to its reactivity?

A: The structure of this compound plays a crucial role in its reactivity. [] The presence of both a carboxylic acid group and a ketone group attached to the indole ring influences its chemical behavior. For instance, lithium aluminum hydride reduction of 3-Indoleglyoxylamide derivatives results in the complete reduction of both the carboxylic acid and ketone functionalities to methylene groups, leading to the formation of tryptamines. [] This selective reduction is attributed to the specific electronic properties and reactivity of the 3-Indoleglyoxylamide structure.

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